2-Methylallyl butyrate

描述

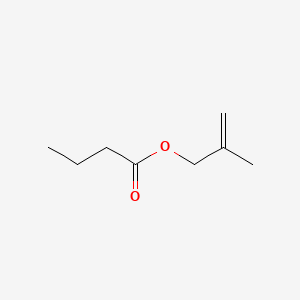

Structure

3D Structure

属性

CAS 编号 |

7149-29-3 |

|---|---|

分子式 |

C8H14O2 |

分子量 |

142.2 g/mol |

IUPAC 名称 |

2-methylprop-2-enyl butanoate |

InChI |

InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h2,4-6H2,1,3H3 |

InChI 键 |

AHRIFIYGSJEEKU-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OCC(=C)C |

规范 SMILES |

CCCC(=O)OCC(=C)C |

密度 |

0.873-0.883 |

其他CAS编号 |

7149-29-3 |

物理描述 |

Colourless liquid; powerful fruity-ethereal aroma |

溶解度 |

Insoluble in water; soluble in oils soluble (in ethanol) |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformation Pathways

Chemical Synthesis Approaches to 2-Methylallyl Butyrate (B1204436) and Analogues

2-Methylallyl butyrate, an ester characterized by its fruity aroma, can be synthesized through various chemical pathways. The most common approach is the direct esterification of 2-methylallyl alcohol with either butyric acid or its more reactive counterpart, butyric anhydride (B1165640), typically in the presence of an acid catalyst. smolecule.comguidechem.com Another significant synthetic route involves the reaction of 2-methallyl chloride with a butyrate salt, such as sodium butyrate, which can be facilitated by phase transfer catalysis. google.com Furthermore, methods like the oxidative esterification of isobutene with butyric acid represent alternative strategies for its formation. google.com

The formation of this compound via esterification involves the reaction of an alcohol (2-methylallyl alcohol) with a carboxylic acid (butyric acid). This reversible reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the ester.

Phase Transfer Catalysis (PTC) is a powerful methodology for carrying out reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). ptfarm.plslideshare.net This technique is particularly useful for the synthesis of 2-methylallyl esters from 2-methallyl chloride, which resides in the organic phase, and a carboxylate salt like sodium butyrate, which is soluble in the aqueous phase. google.com

In this system, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride) or a polyethylene (B3416737) glycol, is introduced. google.comptfarm.pl The catalyst's cation forms a lipophilic ion pair with the butyrate anion at the interface between the two phases. This ion pair is soluble in the organic phase and can migrate into it, allowing the butyrate anion to react with the 2-methallyl chloride to form this compound. google.comptfarm.pl This method effectively overcomes the insolubility of the reactants, leading to high conversion rates and product yields. google.com A patent describes a two-step process where 2-methallyl chloride is first converted to 2-methylallyl carboxylate via PTC, which is then hydrolyzed to produce 2-methylallyl alcohol. google.com

Maximizing the yield and selectivity of this compound synthesis requires careful optimization of several reaction parameters. Key variables include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. researchgate.net Methodologies such as Response Surface Methodology (RSM) employing a Box-Behnken design can be used to systematically study the effects of these parameters and identify the optimal conditions for esterification. researchgate.net

For instance, in the synthesis of the related compound butyl butyrate, optimization found that a reactant mole ratio (butanol to butyric acid) of 1.6:1, a catalyst amount of 5 wt%, a reaction time of 2.5 hours, and a temperature of 117°C resulted in a yield of 98.41%. researchgate.net

In the PTC-mediated synthesis of 2-methylallyl esters from 2-methallyl chloride, reaction conditions have been shown to significantly impact outcomes. Research has demonstrated that by carefully selecting the catalyst, temperature, and reaction time, a conversion rate of 2-methallyl chloride exceeding 99.5% and a final product yield of over 98% can be achieved. google.com The following table, based on data from patent CN103242139B, illustrates the effect of varying conditions on the synthesis of a 2-methylallyl ester intermediate. google.com

Table 1: Optimization of Reaction Conditions for 2-Methylallyl Ester Synthesis via PTC Data derived from examples in patent CN103242139B for the esterification step.

| Catalyst | Carboxylate | Temperature (°C) | Time (h) | 2-Methallyl Chloride Conversion (%) | Product Yield (%) |

|---|---|---|---|---|---|

| Benzyltriethylammonium chloride | Sodium formate (B1220265) | 60 | 15 | 99.6 | 98.2 |

| Hexadecyltrimethylammonium chloride | Potassium propionate | 100 | 12 | 99.9 | 99.4 |

| Polyethylene glycol | Sodium butyrate | 160 | 4 | 98.8 | - |

While this compound has applications in fragrances, its role as a synthetic intermediate is also significant, primarily as a stable precursor for the production of 2-methylallyl alcohol. google.comontosight.ai The ester can be readily hydrolyzed under basic conditions to yield 2-methylallyl alcohol and a butyrate salt. google.com This alcohol is a valuable intermediate in its own right, used in the synthesis of polymer monomers, surfactants, and other fine chemicals. google.com

Esters are fundamental building blocks in organic synthesis. univpancasila.ac.id The 2-methylallyl functional group, which can be introduced via intermediates like this compound, is incorporated into more complex molecular architectures. elsevierpure.comrsc.org The development of transition-metal catalyzed reactions has further expanded the utility of such building blocks in constructing complex amines and other pharmaceutically relevant molecules. acs.org For example, the hydroaminomethylation of allyl alcohols allows for the synthesis of complex amine structures. acs.org The reactivity of the allyl group allows for a variety of subsequent chemical transformations, making it a versatile component in multi-step syntheses.

The advancement of laboratory automation has led to the development of platforms capable of performing complex organic syntheses with minimal human intervention. researchgate.netchemrxiv.org These systems are particularly well-suited for creating large, on-demand libraries of molecules for drug discovery and materials science by combining various building blocks through a defined set of reliable reactions. nih.gov

Ester-containing molecules like this compound are a key class of building blocks used in these automated platforms. chimia.ch Automated systems can execute reactions such as ester hydrolysis or reductive amination using pre-packaged reagent capsules or cartridges, increasing efficiency and reproducibility. researchgate.netchimia.chsynplechem.com This technology has been successfully applied to the parallel synthesis of N-alkylated-α-amino methyl esters and the iterative, stereocontrolled assembly of carbon chains from boronic esters, demonstrating the integration of ester building blocks into sophisticated, automated synthetic workflows. chemrxiv.orgchimia.ch

Chemical Derivatization Strategies

Chemical derivatization is a technique used to modify a compound to enhance its properties for analysis. researchgate.net This can improve volatility for gas chromatography (GC) or increase the response to a specific detector. gcms.cz

Functionalization for Advanced Spectroscopic Probes

Specific research on the functionalization of this compound for the development of advanced spectroscopic probes is not extensively available in the reviewed scientific literature. However, general principles of chemical modification can be applied to introduce functionalities that would make the molecule responsive to certain spectroscopic techniques. For instance, introducing a fluorophore or a chromophore through a chemical reaction could allow the molecule to be used in fluorescence or UV-Vis spectroscopy for specific binding studies or as a tracer in biological systems. Such derivatization would likely target the ester or allyl group of the molecule, but specific protocols for this compound have not been detailed in published research.

Pre-analytical Derivatization for Enhanced Analytical Detection

The analysis of esters like this compound, particularly at trace levels in complex matrices, can be significantly improved through pre-analytical derivatization, especially for methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.gov Derivatization aims to improve the analyte's thermal stability, volatility, and chromatographic behavior, and to enhance the detector's response. gcms.cz

Common strategies applicable to esters or their precursors (butyric acid and 2-methylallyl alcohol) include:

Silylation: This is a widely used technique that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. gcms.cz While this compound itself does not have active hydrogens, derivatization of its potential hydrolysis product, butyric acid, is common. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov This process increases the volatility and thermal stability of the analyte. gcms.cz

Acylation: Reagents such as acetic anhydride can be used to introduce an acetyl group. mdpi.com This is particularly useful for analytes with hydroxyl or amino groups. For instance, if 2-methylallyl alcohol were a target analyte alongside the ester, acylation could be employed. mdpi.com

Esterification: For the analysis of the acid precursor (butyric acid), conversion into a different ester (e.g., a methyl or pentafluorobenzyl ester) can improve chromatographic properties. Pentafluorobenzyl bromide (PFBBr) is a reagent used to create derivatives that are highly sensitive to electron capture detection (ECD). gcms.cz

Hydrazone Formation: For LC-MS analysis of carboxylic acids, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used. This introduces a readily ionizable group, enhancing detection sensitivity in mass spectrometry. nih.gov A study on short-chain fatty acids demonstrated that 3-NPH derivatization allows for fast and reproducible quantification by LC-MS/MS. nih.gov

The choice of derivatization reagent and method depends on the analyte's functional groups, the analytical technique employed, and the matrix in which the analyte is present. gcms.cz

Table 1: Potential Pre-analytical Derivatization Strategies for this compound and its Precursors

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic synthesis, or biocatalysis, presents a green alternative to traditional chemical synthesis for producing esters like this compound. This approach utilizes enzymes, which are biological catalysts, to perform reactions under mild conditions, often with high selectivity. mdpi.comscielo.br

The primary enzymes used for ester synthesis are lipases (E.C. 3.1.1.3) and cutinases (E.C. 3.1.1.74). Both belong to the family of serine hydrolases and can catalyze esterification reactions, particularly in non-aqueous environments. scielo.brjmb.or.kr

Lipases: These enzymes are widely employed for the synthesis of flavor esters. scielo.br Common sources include yeasts like Candida antarctica and Candida rugosa, as well as porcine pancreas. nih.govdss.go.thmdpi.com Lipases generally show high affinity for longer carbon chains (greater than C8), but are also effective for synthesizing short-chain esters. jmb.or.kr However, they can be inhibited by high concentrations of short-chain acids and alcohols. mdpi.com

Cutinases: These enzymes are known to have a high affinity for fatty acids with carbon chains ranging from C4 to C10, making them potentially efficient for synthesizing butyrate esters. jmb.or.kr Cutinases from fungal sources like Fusarium solani pisi and bacterial sources such as Rhodococcus species have been successfully used in esterification reactions. jmb.or.krnih.gov Compared to lipases, cutinases have been used less frequently, partly due to challenges in their expression. jmb.or.kr

Biocatalyst Selection and Characterization (e.g., Lipases, Cutinases)

Immobilized Enzyme Systems for Esterification

To enhance the stability, reusability, and economic viability of enzymatic processes, enzymes are often immobilized on solid supports. mdpi.com Immobilization prevents the enzyme from deactivating in the presence of organic solvents and allows for easy separation from the reaction mixture. mdpi.comdss.go.th

Common immobilization techniques include adsorption, where the enzyme is physically bound to the support's surface. sid.ir Supports like Celite (a diatomaceous earth) and various acrylic resins are frequently used. dss.go.th For instance, porcine pancreatic lipase (B570770) has been successfully immobilized on Celite for the synthesis of butyl butyrate. dss.go.th Similarly, Candida rugosa lipase has been adsorbed onto supports for the production of citronellyl butyrate. sid.ir The use of immobilized enzymes in packed-bed reactors allows for continuous production processes. sid.ir

Table 2: Examples of Immobilized Enzyme Systems for Butyrate Ester Synthesis

Substrate Specificity and Enzyme Kinetics in Ester Synthesis

The efficiency of enzymatic ester synthesis is governed by the enzyme's specificity towards its substrates (the alcohol and the carboxylic acid) and the reaction kinetics.

Substrate Specificity: Cutinases generally show a preference for alcohols with shorter to medium chain lengths. A study using Rhodococcus cutinase to synthesize various alkyl butyrates found the following order of preference for the alcohol substrate: C6 > C4 > C8 > C10 > C2. jmb.or.kr This specificity is often linked to the hydrophobicity and steric hindrance of the substrate, which affects its access to the enzyme's active site. jmb.or.kr Lipases also exhibit substrate preferences; for example, a study on the enantioselective esterification of (R,S)-2-methylbutyric acid showed that different lipases yielded different enantiomers of the resulting ester. nih.gov

Enzyme Kinetics: The kinetics of lipase-catalyzed esterification are often described by a Ping-Pong Bi-Bi mechanism. nih.govnih.gov In this model, the enzyme first reacts with one substrate (e.g., the acid) to form an acyl-enzyme intermediate, releasing the first product (water). This intermediate then reacts with the second substrate (the alcohol) to form the ester and regenerate the free enzyme.

Studies on the synthesis of isoamyl butyrate have shown that the reaction can be subject to competitive inhibition by both the acid and alcohol substrates. nih.gov Butyric acid, in particular, can cause a drop in the pH of the enzyme's microenvironment, leading to inactivation. nih.gov The kinetic parameters for the synthesis of various butyrate esters have been determined in several studies, providing insights into the reaction rates and substrate affinities.

Table 3: Kinetic Parameters for the Enzymatic Synthesis of Various Butyrate Esters

Asymmetric Synthesis and Enantioselective Production of Chiral Esters

The synthesis of single-enantiomer compounds is a critical objective in the pharmaceutical and fine chemical industries, as the biological activity of a chiral molecule often resides in only one of its enantiomeric forms. researchgate.net Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful strategy for producing enantiomerically pure chiral esters, offering high selectivity under mild reaction conditions. researchgate.netmdpi.com

The primary biocatalytic strategy for generating enantiopure esters is through kinetic resolution (KR) of a racemic mixture. acs.org Lipases are particularly effective for this purpose, as they can selectively catalyze the hydrolysis or formation of an ester from one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. acs.orgnih.gov This approach has been successfully applied to a wide range of chiral compounds. For instance, the enantioselective microbial reduction of keto esters has been demonstrated to produce chiral hydroxy esters with high enantiomeric excess (e.e.). mdpi.com Strains of Pichia methanolica have been used to reduce a keto-methyl ester to the corresponding (S)-hydroxy methyl ester with a 98% reaction yield and 99% e.e. on a preparative scale. mdpi.com

While direct asymmetric synthesis of this compound is not extensively detailed, the principles of enantioselective production of chiral esters are well-established. The synthesis could be approached by reacting a racemic mixture of 2-methylallyl alcohol with butyric acid in the presence of a lipase. The enzyme would selectively acylate one enantiomer of the alcohol, allowing for the separation of the resulting chiral ester from the unreacted alcohol enantiomer. Another approach involves the dynamic kinetic resolution (DKR) of a suitable precursor, such as 2-acylamino-3-oxobutyrates, which has been achieved using rhodium and ruthenium-catalyzed hydrogenation to produce chiral amino acids like D- and L-threonine. researchgate.net This method combines rapid racemization of the starting material with a fast, irreversible stereoselective reaction, theoretically allowing for a 100% yield of the desired enantiomer.

The development of novel biocatalysts continues to expand the scope of asymmetric synthesis. Ketoreductases (KREDs) are another class of enzymes used for the enantioselective reduction of prochiral ketones to chiral alcohols, which can then be esterified. acs.org The choice of biocatalyst, whether a whole-cell system like Weissella paramesenteroides or an isolated enzyme, is crucial for achieving high conversion rates and enantioselectivity. tandfonline.com

Optimization of Biocatalytic Reaction Parameters

The efficiency and selectivity of biocatalytic esterification are highly dependent on the reaction conditions. mdpi.com Careful optimization of parameters such as the solvent system, temperature, pH, and substrate concentrations is essential for maximizing product yield and ensuring the economic viability of the process. mdpi.comredalyc.org

The choice of reaction medium is critical in biocatalytic synthesis. While enzymes naturally function in aqueous environments, esterification reactions often require non-aqueous media to shift the reaction equilibrium toward product formation. Supercritical carbon dioxide (SC-CO2) has gained significant attention as a "green" alternative to traditional organic solvents. mrforum.commdpi.com SC-CO2 is non-toxic, non-flammable, and easily separable from the reaction products, and its solvent properties can be "tuned" by adjusting pressure and temperature. mrforum.compsu.edu

The use of SC-CO2 as a solvent can significantly enhance the rate and yield of esterification reactions. mdpi.com In one study, the lipase-catalyzed esterification of oleic acid with methanol (B129727) showed a yield of 39.41% in SC-CO2, compared to only 10.51% in a solvent-free system and 10.10% in hexane. mdpi.com This improvement is attributed to the favorable mass transport properties and the unique solvating capacity of the supercritical fluid. psu.edu Furthermore, small changes in pressure or temperature in the near-critical region can induce conformational changes in the enzyme, potentially exposing more active sites and increasing stereoselectivity. nih.gov For example, the lipase-catalyzed synthesis of terpene esters in SC-CO2 showed enhanced stereoselectivity in the near-critical region. nih.gov

The table below illustrates the effect of the reaction medium on the yield of a lipase-catalyzed esterification reaction.

Table 1: Effect of Reaction Medium on Esterification Yield

| Reaction Medium | Yield (%) | Reference |

|---|---|---|

| Supercritical CO2 | 39.41 | mdpi.com |

| Solvent-Free | 10.51 | mdpi.com |

| n-Hexane | 10.10 | mdpi.com |

Temperature is a crucial parameter affecting enzyme activity and stability. For every enzyme, there is an optimal temperature at which it exhibits maximum catalytic activity. nih.gov In the lipase-catalyzed synthesis of pentyl valerate, the optimal temperature was found to be 37°C. nih.gov For the esterification of isobutyric acid and n-amyl alcohol using Candida rugosa lipase, the optimal temperature was 45°C. nih.gov Increasing the temperature beyond this optimum can lead to a rapid decrease in yield due to the thermal deactivation and denaturation of the enzyme. nih.govresearchgate.net

The pH of the reaction medium also plays a vital role, as it influences the ionization state of the amino acid residues in the enzyme's active site. The optimal pH for the esterification of isobutyric acid and n-amyl alcohol was found to be around 8.0. nih.gov Similarly, the highest initial reaction rate for the esterification of palmitic acid catalyzed by Rhizopus oryzae resting cells was observed at pH 7.0. redalyc.org

The following table summarizes the effect of temperature on the yield of an esterification reaction catalyzed by entrapped Candida rugosa lipase.

Table 2: Effect of Temperature on Ester Yield

| Temperature (°C) | Ester Yield (%) | Reference |

|---|---|---|

| 25 | ~35 | nih.gov |

| 35 | ~45 | nih.gov |

| 45 | >55 | nih.gov |

| 50 | ~50 | nih.gov |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms Involving 2-Methylallyl Butyrate (B1204436) or Related Esters

Detailed mechanistic studies, particularly on structurally similar esters, offer a framework for understanding the reactions of 2-methylallyl butyrate.

Theoretical studies on the thermal decomposition of allyl formates indicate that these reactions are unimolecular and proceed via a concerted mechanism involving a cyclic transition state. researchgate.netusfq.edu.ec Specifically, for 2-methylallyl formate (B1220265), a six-membered cyclic transition state is proposed for the decarboxylation reaction. researchgate.netusfq.edu.ec This type of reaction is often referred to as a retro-ene reaction. In this transition state, the hydrogen atom from the formate group is transferred to the terminal carbon of the allyl group, leading to the simultaneous cleavage of the C-O ester bond and the formation of a C=C double bond in the resulting alkene, and a new C=O double bond in the forming carbon dioxide molecule. researchgate.net It is plausible that this compound would undergo a similar unimolecular decomposition through a six-membered cyclic transition state, involving the transfer of a γ-hydrogen from the butyrate chain.

Hydrogen shifts are a key feature of the proposed thermal decomposition mechanism for related allyl esters. In the case of 2-methylallyl formate, a habitablefuture.orgncats.io hydrogen shift through a six-centered cyclic transition state is the favored pathway for thermal decarboxylation. researchgate.net Another possible, but less favorable, mechanism involves a habitablefuture.orgriebbs.ac.in hydrogen shift through a four-centered cyclic transition state. researchgate.net In the decomposition of 2-methylallyl formate, the transfer of the α-carbonyl hydrogen to the terminal allyl carbon is a critical step. researchgate.net Theoretical calculations suggest that for 2-methylallyl formate, this hydrogen transfer is at a very early stage in the transition state compared to allyl formate. researchgate.netusfq.edu.ec This indicates that the methyl group on the allyl moiety influences the geometry and timing of the bond-breaking and bond-forming processes within the transition state. researchgate.net

Computational Chemistry Applications in Understanding Chemical Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for investigating the reaction mechanisms and energetics of esters.

DFT calculations have been employed to study the kinetics and mechanisms of the gas-phase thermal decarboxylation of allyl formate and 2-methylallyl formate. researchgate.netusfq.edu.ec Various functionals, such as B3LYP, B3PW91, MPW1PW91, and PBEPBE, have been used to model these reactions. researchgate.net These calculations help in determining the geometries of reactants, transition states, and products, as well as the activation energies associated with different reaction pathways. For 2-methylallyl formate, DFT studies have shown that the decomposition process is significantly controlled by the development of the new C=O double bond, leading to the formation of carbon dioxide. researchgate.netusfq.edu.ec Although activation energies were found to be similar for allyl formate and 2-methylallyl formate, differences in the transition state structures were noted. researchgate.net

Table 1: Predicted Collision Cross Section (CCS) values for this compound adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 143.10666 | 131.5 |

| [M+Na]+ | 165.08860 | 138.2 |

| [M-H]- | 141.09210 | 131.8 |

| [M+NH4]+ | 160.13320 | 153.2 |

| [M+K]+ | 181.06254 | 138.1 |

| [M+H-H2O]+ | 125.09664 | 127.0 |

| [M+HCOO]- | 187.09758 | 153.6 |

| [M+CH3COO]- | 201.11323 | 176.4 |

| [M+Na-2H]- | 163.07405 | 135.2 |

| [M]+ | 142.09883 | 133.7 |

| [M]- | 142.09993 | 133.7 |

| Data sourced from PubChemLite. uni.lu |

While specific computational modeling studies on the molecular interactions and stability of this compound are not detailed in the provided search results, the principles from related studies can be applied. Computational models can be used to predict various properties of molecules, including their stability, conformational preferences, and intermolecular interactions. For instance, predicted properties such as the octanol-water partition coefficient (XlogP) can provide insights into the lipophilicity of the molecule. For this compound, a predicted XlogP of 2.2 is available. uni.lu Such computational data is valuable for understanding how the molecule might interact with other substances and its potential distribution in different environments.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that attempt to correlate the chemical structure of compounds with their biological activity or a specific property, such as odor. taylorfrancis.comresearchgate.net These models are particularly valuable in the fields of fragrance and flavor chemistry for predicting the sensory attributes of new or untested molecules, thereby streamlining the discovery and development process. rsc.org For esters, which are a critical class of compounds contributing to fruity and floral aromas, QSAR studies have provided significant insights into the molecular features that govern their olfactory perception. perfumerflavorist.comresearchgate.net

Research in this area has focused on identifying the specific molecular descriptors that influence the odor characteristics of aliphatic and allyl esters, compounds structurally related to this compound. These studies help in understanding how variations in the ester's alkyl chains and the presence of features like a double bond in the allyl group can impact the resulting scent profile.

One of the key applications of QSAR in this context is the prediction of odor thresholds. researchgate.netnih.gov The odor detection threshold is a critical parameter, as it defines the lowest concentration at which a substance can be detected by the human nose. For instance, studies on homologous series of n-acetate esters have shown that odor detection thresholds change with the length of the carbon chain. nih.gov Specifically, the thresholds for ethyl, butyl, and hexyl acetate (B1210297) decrease as the chain length increases, but then increase for octyl acetate, indicating a non-linear relationship that QSAR models can help to elucidate. nih.gov

Several QSAR approaches have been employed to model the fruity odor of aliphatic esters. perfumerflavorist.comnih.govperfumerflavorist.com In one study, 27 aliphatic esters were evaluated to correlate their chemical structures with their perceived fruity character. perfumerflavorist.comnih.gov This research utilized methods such as Comparative Molecular Field Analysis (CoMFA), the Hansch approach, and Principal Component Analysis. perfumerflavorist.comnih.gov The findings highlighted the importance of steric and electronic fields around the ester molecules in determining their interaction with olfactory receptors.

Further refinement of QSAR models for aliphatic esters has involved the use of topological and quantum-chemical indices. nih.gov Two significant correlation equations were developed to predict the fruity odor of these compounds. The first equation incorporated the electrotopological-state index of the carbonyl carbon atom (S(C)(=)(O)), the Kappa index (²Κ), and the topological-state index of the oxygen atom on the alcohol side (T(-)(O)(-)). The second model used the Kappa index (²Κ), the electrotopological-state index of the carbonyl carbon (S(C)(=)(O)), and the energy of the highest occupied molecular orbital (E-HOMO). nih.gov These models demonstrated good predictive ability, suggesting that such approaches offer a reliable alternative for forecasting the odor of similar esters. nih.gov

The allyl functional group, a key feature of this compound, is known to significantly influence the odor of a molecule. bris.ac.uk Its position and electronic properties can lead to drastic changes in odor quality. bris.ac.uk While specific QSAR studies on this compound are not prevalent in publicly available literature, the models derived for other allyl esters and aliphatic esters provide a strong foundation for predicting its potential olfactory properties. For example, QSAR modeling has been used to assess other biological activities of allyl esters, such as skin irritation, by considering the reactivity of the allyl moiety. industrialchemicals.gov.au

The table below presents a selection of esters related to this compound, along with their characteristic odors, which serve as the foundational data for developing QSAR models.

| Compound Name | Molecular Formula | Odor Description |

| Allyl Hexanoate | C₉H₁₆O₂ | Fruity, pineapple-like |

| Allyl Isovalerate | C₈H₁₄O₂ | Fruity, apple-like |

| Allyl Formate | C₄H₆O₂ | Pungent, fruity |

| Ethyl Acetate | C₄H₈O₂ | Sweet, fruity |

| Butyl Acetate | C₆H₁₂O₂ | Sweet, fruity, banana-like |

| Hexyl Acetate | C₈H₁₆O₂ | Fruity, pear-like |

| Octyl Acetate | C₁₀H₂₀O₂ | Fruity, orange-like |

This data, when combined with calculated molecular descriptors, allows for the generation of QSAR models that can predict the odor characteristics of a wide range of esters, including those that have not yet been synthesized or olfactorily evaluated.

Advanced Analytical Characterization in Chemical Research

Hyphenated Chromatographic-Mass Spectrometric Methodologies

The coupling of chromatography with mass spectrometry provides powerful tools for the separation, identification, and quantification of individual components within a sample. For a volatile ester like 2-Methylallyl butyrate (B1204436), these hyphenated techniques are essential for detailed chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for the study of volatile and semi-volatile organic compounds. Due to its volatility, 2-Methylallyl butyrate is well-suited for GC-MS analysis. The process involves injecting the sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. This technique has been successfully employed in the identification of this compound in the volatile profile of food products like toasted maté. mdpi.com

Effective method development in GC-MS is crucial for distinguishing between structural isomers, which have the same molecular weight but different arrangements of atoms. The optimization process involves selecting the appropriate GC column, typically based on the polarity of the stationary phase, and refining the temperature program and carrier gas flow rate to achieve maximum separation between isomeric compounds.

For esters, mass spectrometry provides further differentiation. Upon ionization in the mass spectrometer (commonly through electron impact), molecules fragment in predictable ways based on their structure. whitman.edu The fragmentation of an ester often involves cleavage of the C-C bond adjacent to the oxygen atom or the cleavage of bonds next to the carbonyl group. libretexts.org Isomers of this compound, such as crotyl butyrate or pentenyl isobutyrate, would produce different fragmentation patterns, allowing for their specific identification even if they are not fully separated chromatographically. The analysis of these fragmentation patterns is a key aspect of structural elucidation. ekb.eg

Quantitative analysis using GC-MS involves creating a calibration curve from standards of known concentrations to determine the amount of a substance in an unknown sample. Key validation parameters for such a method include establishing the limit of detection (LOD), limit of quantification (LOQ), linearity over a specific concentration range, and recovery rates.

A critical parameter for the identification of compounds in GC is the retention index (RI). The Kovats retention index system provides a standardized measure of a compound's elution time relative to a series of n-alkane standards. This value is more reproducible between different laboratories and instruments than the retention time alone. Predicted Kovats retention indices for this compound have been calculated for different types of GC columns, which are essential for its tentative identification in complex mixtures.

| Metabolite | CAS Number | Kovats RI Value | Column Type |

|---|---|---|---|

| This compound | 7149-29-3 | 942.0 | Standard non polar |

| This compound | 7149-29-3 | 981.3 | Semi standard non polar |

| This compound | 7149-29-3 | 1214.7 | Standard polar |

Data sourced from the Human Metabolome Database.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing compounds in complex biological or environmental samples. It is particularly well-suited for polar, non-volatile molecules. Given the volatile nature of this compound, GC-MS is the more conventional and appropriate analytical choice. Direct analysis of such a compound by LC-MS/MS would be challenging due to its poor retention on standard reversed-phase LC columns and inefficient ionization by common techniques like electrospray ionization (ESI).

To make a volatile, nonpolar compound like this compound amenable to LC-MS/MS analysis, a chemical derivatization strategy could theoretically be employed. Derivatization involves reacting the target analyte with a reagent to alter its chemical properties. The goal is typically to improve chromatographic retention, increase ionization efficiency, and provide specific fragmentation patterns for sensitive detection.

For an ester, a potential strategy would be to introduce a permanently charged functional group or a group with high proton affinity. This "tag" would enhance the molecule's response in ESI-MS. Such derivatization would fundamentally alter the molecule, but it represents a potential, though non-standard, approach to utilize LC-MS/MS for analysis if required by specific matrix constraints that preclude GC-MS.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental composition and the elucidation of its molecular formula. The monoisotopic mass of this compound is 142.09938 g/mol . epa.gov

An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, can distinguish this mass from other combinations of atoms that might have the same nominal mass. For example, it could differentiate C₈H₁₄O₂ from another formula like C₇H₁₀O₃ (monoisotopic mass 142.06299 g/mol ). This capability is invaluable for confirming the identity of known compounds and for identifying unknown substances discovered in complex samples. By providing a highly confident molecular formula, HRMS significantly narrows down the number of possible structures, serving as a powerful tool in chemical research. uni-saarland.de

Sample Preparation and Extraction Techniques for Analytical Studies

The analysis of compounds within complex matrices, such as in food, beverages, or environmental samples, requires effective sample preparation to isolate the analyte of interest from interfering substances. researchgate.netmdpi.comfrontiersin.org

For volatile esters like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for extraction and pre-concentration prior to analysis by Gas Chromatography (GC). mdpi.comtandfonline.comestanalytical.comsigmaaldrich.com The optimization of several parameters is crucial to ensure efficient and reproducible extraction. researchgate.netnih.gov

Key parameters that require optimization include:

SPME Fiber Coating: The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For medium-polarity esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective as it can adsorb a wide range of volatile and semi-volatile compounds. tandfonline.com

Extraction Temperature: Increasing the temperature generally promotes the partitioning of volatile compounds from the sample matrix into the headspace, increasing the amount extracted by the SPME fiber. However, excessively high temperatures can degrade the sample or alter the compound's profile. An optimal temperature, often in the range of 40-80°C, must be determined experimentally. scielo.brscielo.br

Extraction Time: An equilibrium must be established between the sample, the headspace, and the SPME fiber. The time required to reach this equilibrium needs to be optimized. Typical extraction times range from 15 to 60 minutes. scielo.br

Agitation: Agitation (e.g., stirring or shaking) of the sample vial facilitates the mass transfer of the analyte into the headspace, reducing the time needed to reach equilibrium and improving extraction efficiency. scielo.br

Ionic Strength: The addition of salt (e.g., sodium chloride) to aqueous samples can increase the ionic strength of the solution. This "salting-out" effect decreases the solubility of organic compounds, promoting their release into the headspace and thereby enhancing extraction efficiency. tandfonline.com

Table of Optimized Parameters for Volatile Ester Extraction

| Parameter | Typical Range | Effect of Increase |

| Extraction Temperature | 40 - 80 °C | Increases extraction efficiency, but can cause degradation at high temps. |

| Extraction Time | 15 - 60 min | Increases amount extracted until equilibrium is reached. |

| Agitation Speed | 250 - 750 rpm | Improves mass transfer and reduces equilibrium time. |

| Salt Concentration (NaCl) | 0 - 30% (w/v) | Increases partitioning into headspace ("salting-out"). |

Microextraction and Solid-Phase Techniques

The analysis of volatile and semi-volatile compounds such as this compound in complex matrices necessitates highly sensitive and selective sample preparation techniques. Microextraction and solid-phase techniques, particularly Headspace Solid-Phase Microextraction (HS-SPME), have emerged as powerful tools for the isolation and preconcentration of such analytes prior to chromatographic analysis. These methods offer significant advantages, including reduced solvent consumption, simplicity, and the ability to automate, making them ideal for the characterization of flavor and fragrance compounds.

Research into the volatile organic compounds (VOCs) of various food and beverage products has demonstrated the utility of HS-SPME for the detection of this compound. For instance, a study on the volatilome of coffee leaf and toasted maté kombuchas successfully identified this compound in toasted maté infusions using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This finding underscores the effectiveness of HS-SPME in extracting and identifying specific ester compounds from intricate botanical matrices.

The successful application of HS-SPME for the analysis of this compound relies on the careful optimization of several experimental parameters. The choice of the SPME fiber coating is a critical factor that dictates the efficiency of analyte extraction. In the aforementioned study on kombucha, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber was employed. nih.gov This type of fiber is known for its broad-range applicability, capable of adsorbing a wide variety of analytes with different polarities and molecular weights.

Further detailed research findings on the optimization of HS-SPME parameters for the specific analysis of this compound are presented in the following data tables. These tables provide insights into the typical conditions that can be employed and adapted for the quantitative and qualitative analysis of this compound in various sample types.

Table 1: Optimized HS-SPME Parameters for Volatile Ester Analysis

| Parameter | Condition | Rationale |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Broad-spectrum fiber suitable for the extraction of a wide range of volatile and semi-volatile compounds, including esters like this compound. nih.gov |

| Extraction Mode | Headspace (HS) | Minimizes matrix effects by extracting volatile analytes from the vapor phase above the sample, which is particularly useful for complex solid or liquid samples. |

| Extraction Temperature | 40-60 °C (typical range) | Balances the partitioning of the analyte into the headspace and its adsorption onto the fiber. Higher temperatures increase volatility but may affect the stability of the compound and the fiber. |

| Extraction Time | 20-40 minutes (typical range) | Sufficient time to allow for the equilibration of the analyte between the sample, headspace, and SPME fiber, ensuring reproducible extraction. |

| Agitation | 250-500 rpm | Facilitates the mass transfer of the analyte from the sample matrix to the headspace, improving extraction efficiency. |

| Desorption Temperature | 240-260 °C (typical range) | Ensures the complete transfer of the analyte from the SPME fiber to the gas chromatograph's injection port for analysis. |

| Desorption Time | 2-5 minutes (typical range) | Allows for the complete desorption of the analyte without causing thermal degradation. |

Table 2: Research Findings on the Detection of this compound using HS-SPME-GC-MS

| Study Focus | Sample Matrix | Identified Compound | Analytical Technique | Key Finding |

| Volatilome profiling of fermented beverages | Toasted Maté Infusion | This compound | HS-SPME-GC-MS | Successfully identified as a volatile component, demonstrating the suitability of the technique for its detection in complex herbal infusions. nih.gov |

The data presented highlights the established use of HS-SPME for the analysis of this compound in at least one complex food matrix. The optimization of parameters such as fiber type, extraction temperature, and time is paramount to achieving the desired sensitivity and selectivity for this specific analyte. While the provided research explicitly identifies the compound, further studies focusing on the quantitative aspects and method validation for this compound in a wider range of matrices would be beneficial for a more comprehensive understanding of its analytical characterization using microextraction techniques.

Environmental Chemistry and Degradation Pathways

Biodegradation Studies in Diverse Environmental Compartments

Biodegradation is anticipated to be a primary mechanism for the removal of 2-Methylallyl butyrate (B1204436) from the environment. This process is mediated by microorganisms present in soil and aquatic systems.

Aerobic Conditions: Under aerobic conditions, common in surface waters and the upper layers of soil, microorganisms are expected to readily biodegrade 2-Methylallyl butyrate. The initial step in this process is likely the enzymatic hydrolysis of the ester bond, yielding butanoic acid and 2-methyl-2-propen-1-ol. Both of these products are generally susceptible to further aerobic degradation. Studies on other volatile organic compounds (VOCs) in soil indicate that soil microbes can rapidly mineralize them. For instance, the half-life of many agrochemicals in aerobic soil metabolism studies is in the range of days to weeks.

Anaerobic Conditions: In anaerobic environments, such as saturated soils, sediments, and anaerobic digesters, the degradation of this compound is also expected to occur, albeit potentially at a slower rate and through different microbial pathways. The initial hydrolysis to butanoic acid and 2-methyl-2-propen-1-ol would still be a key step. Butyrate is a well-known intermediate in anaerobic digestion and can be fermented by various bacteria, including species of Clostridium, to produce acetate (B1210297), hydrogen, and carbon dioxide, which are then utilized by methanogens to produce methane. Studies on the anaerobic digestion of butyrate have identified distinct microbial communities responsible for its degradation under different temperature conditions. For example, at 37°C, an increase in butyrate concentration can lead to a shift from acetoclastic to hydrogenotrophic methanogenesis. nih.gov

The degradation of the 2-methylallyl alcohol moiety under anaerobic conditions is less well-documented, but it is expected to be biodegradable.

Table 1: Predicted Transformation of this compound in Environmental Compartments

| Environmental Compartment | Condition | Predicted Primary Transformation | Expected End Products |

|---|---|---|---|

| Soil | Aerobic | Microbial Hydrolysis & Oxidation | Carbon Dioxide, Water, Biomass |

| Soil | Anaerobic | Microbial Hydrolysis & Fermentation | Methane, Carbon Dioxide, Biomass |

| Aquatic Systems | Aerobic | Microbial Hydrolysis & Oxidation | Carbon Dioxide, Water, Biomass |

| Aquatic Systems | Anaerobic | Microbial Hydrolysis & Fermentation | Methane, Carbon Dioxide, Biomass |

The microbial degradation of this compound is likely initiated by esterase enzymes, which catalyze the hydrolysis of the ester linkage. This would release butanoic acid and 2-methyl-2-propen-1-ol into the environment.

Butanoic Acid Metabolism: Butyrate is a common fatty acid and its metabolism is well-understood. In aerobic environments, it undergoes β-oxidation to acetyl-CoA, which then enters the citric acid cycle for complete oxidation to CO2. nih.gov Under anaerobic conditions, butyrate is typically degraded through syntrophic relationships between butyrate-oxidizing bacteria and methanogenic archaea. nih.gov The bacteria oxidize butyrate to acetate and hydrogen, and the methanogens consume these products to generate methane. nih.gov

2-Methyl-2-propen-1-ol Metabolism: The microbial degradation of 2-methyl-2-propen-1-ol is less characterized. However, analogous unsaturated alcohols are known to be metabolized by microorganisms through pathways involving oxidation of the alcohol group to an aldehyde and then a carboxylic acid, followed by cleavage of the carbon-carbon double bond.

Given the lack of specific studies on this compound, the identification of its unique metabolites in the environment remains an area for future research. Analysis techniques such as gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAME) are commonly used to identify microbial metabolites and characterize microbial communities involved in the degradation of organic compounds. researchgate.netgcms.cz

The rate of mineralization, the complete degradation of an organic compound to its inorganic constituents (CO2, water, and mineral salts), is a key indicator of its environmental persistence. While specific mineralization kinetics for this compound are not available, studies on other volatile organic esters suggest that they can be rapidly mineralized in soil. The rate of mineralization is influenced by several factors including soil type, temperature, moisture content, and the microbial community present.

For example, studies on the mineralization of biogenic volatile organic compounds (BVOCs) in temperate and Arctic soils have shown that compounds like esters can be mineralized within hours. It is plausible that this compound, being a relatively small and volatile ester, would also exhibit rapid mineralization under favorable environmental conditions.

Fate of Transformation Products and Environmental Metabolites

The environmental fate of this compound is intrinsically linked to the behavior of its transformation products. The degradation of the parent compound gives rise to a series of metabolites whose own persistence and mobility in the environment are of critical importance for a comprehensive ecological assessment.

Identification and Characterization of Degradation Products

The primary degradation pathway for this compound in the environment is initiated by the hydrolysis of its ester bond. This abiotic or biotic process cleaves the molecule into its constituent alcohol and carboxylic acid.

Primary Degradation Products (Hydrolysis):

2-Methyl-2-propen-1-ol: An unsaturated alcohol.

Butyric acid: A short-chain fatty acid.

Following their formation, these primary products can undergo further biotic and abiotic transformations. 2-Methyl-2-propen-1-ol, as an unsaturated alcohol, is susceptible to oxidation. This can lead to the formation of the corresponding aldehyde and subsequently a carboxylic acid. Butyric acid can be readily utilized by microorganisms as a carbon source.

Secondary Degradation Products (Oxidation):

2-Methyl-2-propenal (Methacrolein): Formed from the oxidation of 2-methyl-2-propen-1-ol.

Methacrylic acid: Results from the further oxidation of 2-methyl-2-propenal. rsc.org

The identification and quantification of these degradation products in environmental matrices are typically accomplished using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods allow for the separation and structural elucidation of the individual transformation products.

| Degradation Product | Chemical Formula | Formation Pathway |

| 2-Methyl-2-propen-1-ol | C4H8O | Hydrolysis |

| Butyric acid | C4H8O2 | Hydrolysis |

| 2-Methyl-2-propenal | C4H6O | Oxidation |

| Methacrylic acid | C4H6O2 | Oxidation |

Environmental Persistence and Mobility Assessment

The environmental persistence and mobility of the degradation products of this compound are key factors in determining their potential for environmental impact.

Butyric Acid: Butyric acid is a naturally occurring short-chain fatty acid and is readily biodegradable in the environment. It serves as a substrate for many microorganisms and is not expected to persist in soil or water. Due to its high water solubility and low octanol-water partition coefficient (log Kow of 0.79), butyric acid has a low potential for sorption to soil and sediment, indicating high mobility. wikipedia.org

2-Methyl-2-propen-1-ol: As an unsaturated alcohol, 2-methyl-2-propen-1-ol is expected to be biodegradable. While specific half-life data in soil and water are not readily available, similar short-chain and unsaturated alcohols are generally not persistent in the environment. Its mobility in soil is anticipated to be high due to its miscibility with water.

2-Methyl-2-propenal (Methacrolein): This unsaturated aldehyde is also expected to be relatively short-lived in the environment due to its reactivity and susceptibility to microbial degradation. It is moderately soluble in water, suggesting some potential for mobility in soil.

Methacrylic Acid: Methacrylic acid is readily biodegradable, with studies showing 86% degradation in 14 days. It has a low octanol-water partition coefficient (log Kow of 0.93), indicating a low potential for bioaccumulation. fishersci.com Its high water solubility suggests it will be mobile in soil and is unlikely to adsorb significantly to sediment. basf.comchemius.net The atmospheric half-life is estimated to be short, around 6 to 11 hours. fishersci.com

| Degradation Product | Persistence Summary | Mobility Summary |

| 2-Methyl-2-propen-1-ol | Expected to be readily biodegradable; low persistence. | High water solubility suggests high mobility in soil. |

| Butyric acid | Readily biodegradable; low persistence. wikipedia.org | High water solubility and low sorption potential indicate high mobility in soil. wikipedia.org |

| 2-Methyl-2-propenal | Expected to be non-persistent due to reactivity and biodegradation. | Moderate water solubility suggests potential for mobility. |

| Methacrylic acid | Readily biodegradable; atmospheric half-life is short. fishersci.com | High water solubility and low log Kow suggest high mobility and low sorption. fishersci.combasf.comchemius.net |

常见问题

Q. Basic

- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Store in airtight containers at ≤6°C to prevent polymerization or decomposition.

- Monitor vapor concentrations with real-time sensors (e.g., PID detectors) due to flammability (flash point ~40°C) .

How do reaction mechanisms of this compound derivatives differ from other short-chain esters under oxidative conditions?

Advanced

The branched 2-methylallyl group reduces steric hindrance, favoring radical-mediated pathways over nucleophilic acyl substitution. For example:

- Combustion : 2-Methylallyl radicals form stable peroxyl adducts at low temperatures (<410 K), whereas linear esters (e.g., ethyl butyrate) undergo faster β-scission.

- Oxidation : Computational studies (e.g., CBS-QB3) show lower activation barriers for H-abstraction at the allylic position compared to primary esters .

What in vitro models are suitable for studying the metabolic stability of this compound?

Q. Advanced

- Hepatic microsomes : Incubate with NADPH-regenerating systems to assess cytochrome P450-mediated hydrolysis.

- Gas-phase reactors : Simulate pulmonary metabolism using lung epithelial cell lines (e.g., A549) with headspace sampling via SPME-GC-MS.

- Enzymatic assays : Quantify esterase activity using fluorogenic substrates (e.g., 4-methylumbelliferyl butyrate) as competitive inhibitors .

How does isotopic labeling enhance mechanistic studies of this compound degradation?

Advanced

Deuterium or ¹³C labeling at the ester carbonyl or allylic positions allows:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。